Ethyl 2-(6-bromopyridin-2-YL)acetate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(6-bromopyridin-2-YL)acetate were not found in the search results, a related compound, 3-bromoimidazopyridines, was synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . The cyclization to form imidazopyridines was promoted by further bromination .Molecular Structure Analysis
The molecular formula of Ethyl 2-(6-bromopyridin-2-YL)acetate is C9H10BrNO2 . The InChI code is 1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(6-bromopyridin-2-YL)acetate has a molecular weight of 244.09 . It is a solid or semi-solid or lump or liquid . The storage temperature is in an inert atmosphere, 2-8C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-(6-bromopyridin-2-yl)acetate has been utilized in the synthesis of various heterocyclic compounds. For instance, it was used in the base-induced intramolecular aza-Michael reaction to form ethyl 2-(1-phenylpiperidin-2-yl) acetate, showcasing its utility in creating complex molecular structures (Ramos, Nagem, & Taylor, 2011).
Marine Fungus Compound Extraction
Research on marine fungus Penicillium sp. led to the discovery of new compounds, indicating the potential of ethyl 2-(6-bromopyridin-2-yl)acetate derivatives in marine biology and organic chemistry. This highlights the chemical's role in uncovering new naturally occurring substances (Wu et al., 2010).
Grignard Reaction in Pyridine Derivative Synthesis
Ethyl 2-(6-bromopyridin-2-yl)acetate is significant in reactions involving bromopyridines and magnesium, demonstrating its importance in the Grignard reaction for synthesizing pyridine derivatives. This application is crucial in developing various pyridylmagnesium bromide compounds (Proost & Wibaut, 1940).
Novel Compound Synthesis
The compound has been used in the synthesis of novel compounds, like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, demonstrating its versatility in creating new chemical entities. These novel compounds have potential applications in various scientific fields (Nassiri & Milani, 2020).
Reactivity in Chemical Synthesis
The reactivity of ethyl 2-(6-bromopyridin-2-yl)acetate derivatives in the presence of other chemicals, like 2-aminopyridine and Meldrum’s acid, has been explored. This reactivity is essential for synthesizing various chemical intermediates (Asadi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(6-bromopyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPLNQOMJCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697512 | |
Record name | Ethyl (6-bromopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-bromopyridin-2-YL)acetate | |
CAS RN |
955369-63-8 | |
Record name | Ethyl (6-bromopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(6-bromopyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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